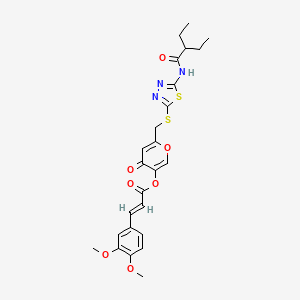
(E)-6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate is a useful research compound. Its molecular formula is C25H27N3O7S2 and its molecular weight is 545.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate is a complex organic molecule with significant potential in medicinal chemistry. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity based on available literature.
Chemical Structure and Properties
The molecular structure of this compound features multiple functional groups that contribute to its biological activity:
- Thiadiazole moiety : Known for its interaction with metal ions and potential enzyme inhibition.
- Pyran ring : May participate in hydrogen bonding with biological targets.
- Acrylate group : Often associated with reactive properties that can influence biological interactions.
The molecular formula is C₁₈H₁₈N₄O₄S₂, with a molecular weight of approximately 406.49 g/mol.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The thiadiazole ring may interact with enzyme active sites, potentially inhibiting key metabolic pathways.
- Antioxidant Activity : The compound's structure may allow it to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Effects : Similar compounds have demonstrated efficacy against various bacterial and fungal strains.
Antimicrobial Activity
Thiadiazole derivatives have shown promising results in antimicrobial assays. For instance:
These findings suggest that the compound may possess similar antimicrobial properties.
Anticancer Activity
Research indicates that thiadiazole derivatives can exhibit anticancer effects through various mechanisms:
- Cell Cycle Arrest : Some studies have shown that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They may promote programmed cell death in malignant cells.
For example, certain derivatives have been reported to show IC50 values in the nanomolar range against specific cancer cell lines, indicating potent activity .
Antioxidant Properties
The antioxidant capacity of thiadiazole derivatives has been documented through various assays. Compounds similar to (E)-6 have demonstrated significant scavenging activity against free radicals, contributing to their potential protective effects against oxidative damage .
Case Studies
Several studies have explored the biological activities of related thiadiazole compounds:
- Study on Antifungal Activity :
- Anticancer Research :
特性
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O7S2/c1-5-16(6-2)23(31)26-24-27-28-25(37-24)36-14-17-12-18(29)21(13-34-17)35-22(30)10-8-15-7-9-19(32-3)20(11-15)33-4/h7-13,16H,5-6,14H2,1-4H3,(H,26,27,31)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZFQTZRVAWHKC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














